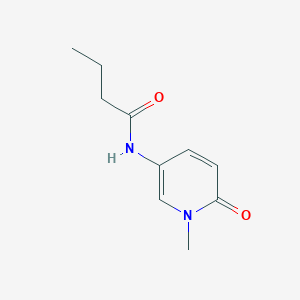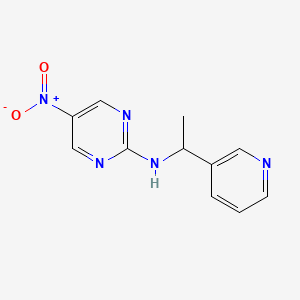![molecular formula C12H14BrN3O2S B7586804 N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 11-7082 and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of immune responses, and its activation is associated with inflammation and cancer development. By inhibiting this pathway, N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide can reduce inflammation and inhibit cancer cell proliferation.
Biochemical and Physiological Effects:
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide in lab experiments is its specificity for the NF-κB pathway. This compound can selectively inhibit this pathway without affecting other signaling pathways, which can be useful in studying the role of NF-κB in various biological processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the use of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide involves the reaction of 3-bromobenzyl chloride with N,N-dimethyl-1H-pyrazole-4-sulfonamide in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, which is involved in the regulation of immune responses. This compound has also been shown to have anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-15-9-12(7-14-15)19(17,18)16(2)8-10-4-3-5-11(13)6-10/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKRTOXEIYXQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(C)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)
